Cas no 2172499-28-2 (2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid)

2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid 化学的及び物理的性質
名前と識別子
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- 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid
- EN300-1599348
- 2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid
- 2172499-28-2
-
- インチ: 1S/C11H17N3O4/c1-18-6-9-8(4-11(16)17)12-13-14(9)5-10(15)7-2-3-7/h7,10,15H,2-6H2,1H3,(H,16,17)
- InChIKey: BYTZDZVHIURFQT-UHFFFAOYSA-N
- SMILES: OC(CN1C(COC)=C(CC(=O)O)N=N1)C1CC1
計算された属性
- 精确分子量: 255.12190603g/mol
- 同位素质量: 255.12190603g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 18
- 回転可能化学結合数: 7
- 複雑さ: 298
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.1
- トポロジー分子極性表面積: 97.5Ų
2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1599348-0.1g |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 0.1g |
$1923.0 | 2023-06-04 | ||
Enamine | EN300-1599348-0.5g |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 0.5g |
$2098.0 | 2023-06-04 | ||
Enamine | EN300-1599348-100mg |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 100mg |
$1923.0 | 2023-09-23 | ||
Enamine | EN300-1599348-2500mg |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 2500mg |
$4286.0 | 2023-09-23 | ||
Enamine | EN300-1599348-2.5g |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 2.5g |
$4286.0 | 2023-06-04 | ||
Enamine | EN300-1599348-1000mg |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 1000mg |
$2186.0 | 2023-09-23 | ||
Enamine | EN300-1599348-1.0g |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 1g |
$2186.0 | 2023-06-04 | ||
Enamine | EN300-1599348-0.25g |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 0.25g |
$2011.0 | 2023-06-04 | ||
Enamine | EN300-1599348-500mg |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 500mg |
$2098.0 | 2023-09-23 | ||
Enamine | EN300-1599348-10000mg |
2-[1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl]acetic acid |
2172499-28-2 | 10000mg |
$9400.0 | 2023-09-23 |
2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid 関連文献
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acidに関する追加情報
2-1-(2-Cyclopropyl-2-Hydroxyethyl)-5-(Methoxymethyl)-1H-1,2,3-Triazol-4-ylacetic Acid: A Comprehensive Overview
CAS No. 2172499-28-2, also known as 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopropyl group, a hydroxyethyl moiety, a methoxymethyl substituent, and a 1,2,3-triazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The cyclopropyl group in 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid is of particular interest due to its ability to enhance the lipophilicity and metabolic stability of the molecule. Cyclopropyl-containing compounds have been widely studied for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of this group in the compound may contribute to its enhanced bioavailability and reduced susceptibility to metabolic degradation.
The hydroxyethyl moiety in the compound adds polarity and hydrogen bonding capabilities, which can influence its solubility and interactions with biological targets. Hydroxyl groups are known to play crucial roles in the binding affinity and selectivity of many bioactive molecules. In the context of 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid, this functional group may enhance its ability to interact with specific receptors or enzymes involved in various physiological processes.
The methoxymethyl substituent on the triazole ring is another key structural feature that contributes to the compound's overall properties. Methoxy groups are often used in drug design to improve solubility and stability. In this compound, the methoxymethyl group may enhance the lipophilicity of the triazole ring, thereby facilitating its cellular uptake and distribution. Additionally, this substituent can influence the electronic properties of the triazole ring, potentially modulating its reactivity and binding interactions with target proteins.
The 1H-1,2,3-triazole ring is a versatile heterocyclic moiety that has gained significant attention in medicinal chemistry due to its favorable pharmacological properties. Triazoles are known for their high chemical stability and ability to form strong hydrogen bonds with biological targets. They have been extensively used in the development of antifungal agents, anticancer drugs, and other therapeutic agents. In 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid, the triazole ring serves as a central scaffold that integrates the other functional groups into a cohesive molecular structure.
Recent studies have explored the potential therapeutic applications of 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid in various disease models. For instance, research has shown that this compound exhibits potent anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in treating inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid has also been investigated for its anticancer activity. Preclinical studies have demonstrated that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. This makes it a promising candidate for further development as an anticancer agent.
The pharmacokinetic profile of 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylacetic acid has been evaluated in several animal models. Results indicate that it exhibits favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for ensuring effective drug delivery and sustained therapeutic effects.
To further optimize its therapeutic potential, ongoing research is focused on enhancing the solubility and stability of 2-1-(2-cyclopropyl-2-hydroxyethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-ylic acid through various chemical modifications. For example, prodrug strategies are being explored to improve its aqueous solubility and reduce its susceptibility to metabolic degradation.
In conclusion, 2-1-(2-Cyclopropyl-hydroxyethyl)-5-(Methoxymethyl)-Triazol-4-ylic acid (CAS No. 2177499) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Continued investigation into its mechanisms of action and pharmacological properties will likely lead to new insights and advancements in drug discovery.
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